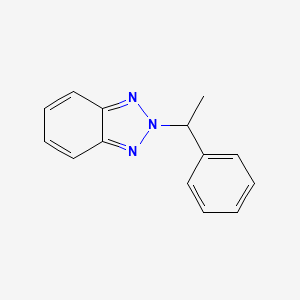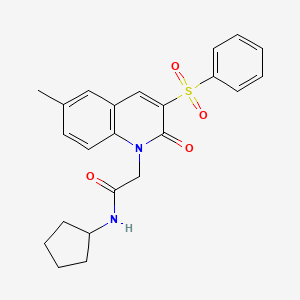
N-cyclopentyl-2-(6-methyl-2-oxo-3-(phenylsulfonyl)quinolin-1(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-(6-methyl-2-oxo-3-(phenylsulfonyl)quinolin-1(2H)-yl)acetamide, also known as CXCR3 antagonist AMG487, is a small molecule compound that has been extensively studied for its potential use in treating inflammatory and autoimmune diseases.
Aplicaciones Científicas De Investigación
Structural Aspects and Properties
Quinoline derivatives have been investigated for their structural aspects and properties, particularly in the formation of salt and inclusion compounds. Such studies have demonstrated the formation of gels and crystalline solids upon treatment with different mineral acids, highlighting their potential in material science for designing new materials with specific optical or structural properties (Karmakar et al., 2007).
Antimalarial and Antiviral Applications
Research into N-(phenylsulfonyl)acetamide derivatives has shown significant promise in antimalarial activity. These compounds have been evaluated for their in vitro antimalarial properties and characterized by their ADMET properties, demonstrating potential as new therapeutic agents for malaria and other parasitic infections (Fahim & Ismael, 2021).
Anion Coordination Chemistry
Amide derivatives, including those related to quinoline, have been explored for their unique spatial orientations in anion coordination. Such studies offer insights into the design of new ligands for catalysis and ion recognition, which are critical in the development of sensors and separation technologies (Kalita & Baruah, 2010).
Synthetic Chemistry and Drug Development
Quinoline derivatives have been a focal point in synthetic chemistry for the development of new pharmaceuticals. Their versatility allows for the creation of compounds with potential antiproliferative activities against various human cancer cell lines, demonstrating their significance in drug discovery and development (Chen et al., 2013).
Antimicrobial and Antiprotozoal Agents
Newer quinoxaline-oxadiazole hybrids, closely related to the quinoline derivatives, have been assessed for their antimicrobial and antiprotozoal activities. These studies have shown promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, indicating their potential in treating infectious diseases (Patel et al., 2017).
Mecanismo De Acción
Target of Action
A related compound, pefabloc sc, is known to inhibit serine proteases . Serine proteases are enzymes that cleave peptide bonds in proteins and are involved in numerous biological processes.
Mode of Action
It’s worth noting that inhibitors like pefabloc sc work by binding to the active site of the enzyme, preventing it from interacting with its substrate .
Result of Action
Inhibitors like pefabloc sc can prevent the activity of serine proteases, potentially influencing numerous biological processes where these enzymes play a role .
Propiedades
IUPAC Name |
2-[3-(benzenesulfonyl)-6-methyl-2-oxoquinolin-1-yl]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-16-11-12-20-17(13-16)14-21(30(28,29)19-9-3-2-4-10-19)23(27)25(20)15-22(26)24-18-7-5-6-8-18/h2-4,9-14,18H,5-8,15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAZZLQKAVOPPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C(=C2)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

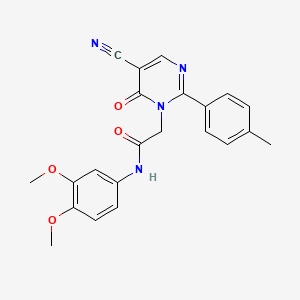
![2-(3,5-difluorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2469528.png)

![1-allyl-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2469533.png)
![8-(4-bromophenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2469534.png)
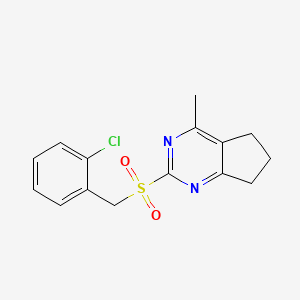

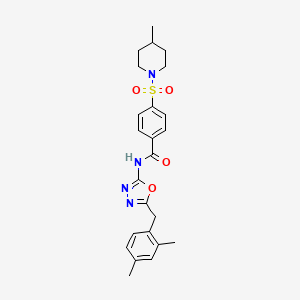

![N-butyl-5-{[(4-chlorophenyl)sulfonyl]amino}-2-piperazin-1-ylnicotinamide](/img/structure/B2469541.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-3,5-dimethoxybenzamide](/img/structure/B2469542.png)
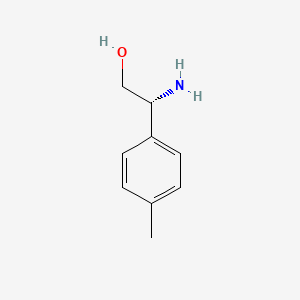
![3-Methyl-7-(2-methyl-4-phenylphenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2469544.png)
